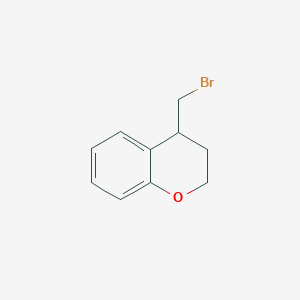
4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis pathway would depend on the structure of the precursor molecule and the reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound like “4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran” would likely involve a benzopyran ring with a bromomethyl group attached. Benzopyran is a polycyclic compound consisting of a benzene ring fused to a pyran ring .
Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions, including substitution and elimination reactions . The specific reactions that “4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran” might undergo would depend on the reaction conditions and the presence of other reactants.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran” would depend on its molecular structure. Bromomethyl compounds are generally solid at room temperature and have a high molecular weight .
Aplicaciones Científicas De Investigación
Synthesis of Block Copolymers
4-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran: is utilized in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . This process allows for the creation of poly(styrene-b-methyl methacrylate) block copolymers, which have applications in creating materials with specific mechanical, thermal, and barrier properties.
Ligand Synthesis
This compound is instrumental in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands are crucial in coordination chemistry and have potential applications in catalysis and molecular recognition.
Photosensitizers for Photodynamic Therapy
It also serves as a precursor in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin) , a second-generation photosensitizer used in photodynamic therapy for cancer treatment.
Polymerization Initiators
The bromomethyl group in the compound can act as an initiator for free-radical polymerization (FRP) . This is significant for industrial polymer production, as it allows for the synthesis of a wide range of polymers under simple experimental conditions.
Synthesis of Tetrazole Derivatives
It is used in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole . Tetrazole derivatives have applications in pharmaceuticals, with some serving as bioisosteres for carboxylic acid groups.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets involves a process known as transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is used in chemical reactions, suggesting that it may have properties that allow it to be readily prepared and generally environmentally benign .
Result of Action
The result of the action of 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action of 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-(bromomethyl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEDWUMFEUIUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-3-amine](/img/structure/B1468984.png)
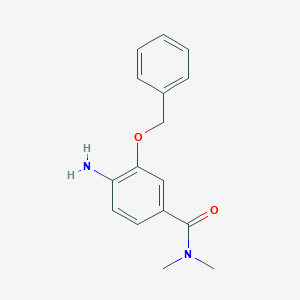

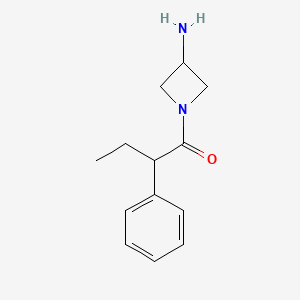
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468993.png)
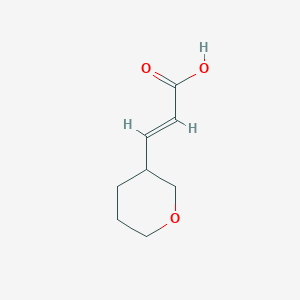
![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)


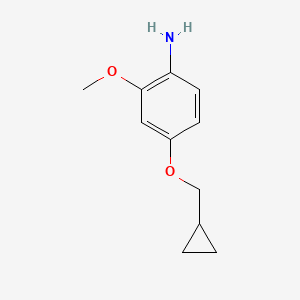
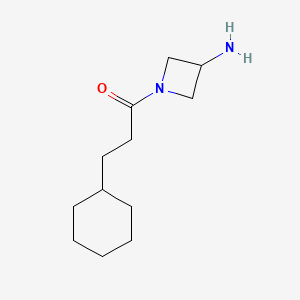
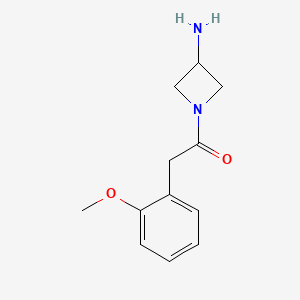
![3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1469005.png)
![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)